molecular formula C12H17N3O2S B5713031 N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide

N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide

Cat. No. B5713031
M. Wt: 267.35 g/mol
InChI Key: WTHJFZZYJCGDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide, also known as EFPT, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. It is a member of the piperazinecarbothioamide family, which has been shown to have various biological effects. EFPT has been found to have a unique mechanism of action, making it a promising candidate for further study.

Mechanism of Action

N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide has a unique mechanism of action that involves the modulation of various neurotransmitters in the brain. It has been found to increase the levels of dopamine, norepinephrine, and serotonin, all of which are important in regulating mood and behavior. Additionally, N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important in promoting the growth and survival of neurons. N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide has also been found to decrease levels of inflammatory cytokines, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide has a unique mechanism of action, which makes it a promising candidate for further study. However, N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide also has some limitations. It has poor solubility in water, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its potential side effects.

Future Directions

There are several potential future directions for research on N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its neuroprotective effects and to determine its potential as a therapeutic agent. Additionally, more research is needed to understand its mechanism of action and to develop more efficient synthesis methods. Finally, N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide may have potential applications in other areas of research, such as the study of mood disorders and addiction.

Synthesis Methods

N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of ethylenediamine with furoyl chloride to form N-ethyl-2-furoyl ethylenediamine. This compound is then reacted with carbon disulfide and potassium hydroxide to form N-ethyl-2-furoyl ethylenediamine carbon disulfide adduct. Finally, this adduct is reacted with piperazine to form N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide.

Scientific Research Applications

N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide has been studied for its potential use in various scientific research applications. One area of interest is its effect on the central nervous system. N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide has been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-ethyl-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

properties

IUPAC Name

N-ethyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-13-12(18)15-7-5-14(6-8-15)11(16)10-4-3-9-17-10/h3-4,9H,2,5-8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHJFZZYJCGDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide

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